Product packaging for Decahydronaphthalene(Cat. No.:CAS No. 493-02-7)

Decahydronaphthalene

Cat. No.: B3029027
CAS No.: 493-02-7
M. Wt: 138.25 g/mol
InChI Key: NNBZCPXTIHJBJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Decahydronaphthalene (B1670005) as a Chemical Compound

This compound (C₁₀H₁₈) is a cycloaliphatic hydrocarbon characterized by two fused cyclohexane (B81311) rings, representing the fully hydrogenated form of naphthalene (B1677914). Its chemical structure is also described as bicyclo[4.4.0]decane. The compound exists as two stereoisomers: cis-decahydronaphthalene and trans-decahydronaphthalene. The trans isomer is generally considered more thermodynamically stable due to fewer steric interactions between the fused rings. nih.govwikipedia.orgontosight.airsc.orgoup.com

Physically, this compound is a clear, colorless liquid with a distinct aromatic odor. nih.govmonumentchemical.comchemicalbook.comdynovacn.comnj.gov It possesses a relatively high boiling point, typically around 187-191 °C, and a low melting point of approximately -43 °C. monumentchemical.comchemicalbook.com Its flash point is around 54-58 °C (129-138 °F), classifying it as a combustible liquid. nih.govmonumentchemical.comchemicalbook.comhoneywell.comsigmaaldrich.com With a density of approximately 0.88-0.89 g/cm³ at 20°C, it is less dense than water. monumentchemical.comchemicalbook.comdynovacn.comhoneywell.com this compound exhibits poor solubility in water but is miscible with a wide range of organic solvents such as ethanol, ether, and chloroform, making it a versatile solvent. monumentchemical.comchemicalbook.com Chemically, its saturated nature renders it less reactive than aromatic hydrocarbons like naphthalene, though it can form explosive peroxides upon prolonged exposure to air and light. ontosight.aichemicalbook.comnj.gov

Table 1: Key Physical Properties of this compound

PropertyValue (Typical/Range)Unitcis-Isomertrans-IsomerMixture (cis+trans)
Molecular FormulaC₁₀H₁₈-C₁₀H₁₈C₁₀H₁₈C₁₀H₁₈
Molecular Weight138.25 g/mol ~138.25~138.25~138.25
AppearanceClear, colorless liquid-LiquidLiquidLiquid
OdorAromatic, characteristic---Aromatic
Boiling Point187-191°C~187~187189-191
Melting Point-43°C---43
Flash Point (Closed Cup)54-58 (129-138)°C (°F)--57 (134.6)
Density (at 20°C)0.870-0.896g/cm³~0.88~0.880.88
Solubility in WaterPoor (~0.89 mg/L)mg/L--0.89
Viscosity (at 20°C)3.7cPHigherLower-

Table 2: Common Synonyms and Identifiers

Identifier/SynonymValue/Description
IUPAC NameThis compound
Common SynonymsDecalin, Bicyclo[4.4.0]decane, Perhydronaphthalene
CAS Number91-17-8
EC Number202-046-9 (mixture), 207-770-9 (trans), 207-771-4 (cis)
InChIInChI=1S/C10H18/c1-2-6-10-8-4-3-7-9(10)5-1/h9-10H,1-8H2
InChIKeyNNBZCPXTIHJBJL-UHFFFAOYSA-N
SMILESC1CCC2CCCCC2C1

Significance of this compound in Contemporary Chemical Sciences

This compound's unique combination of properties—its high boiling point, thermal stability, good solvency for a range of organic materials, and its role as a hydrogen donor—underpins its significance in modern chemical research and industry. monumentchemical.comimarcgroup.commarketpublishers.commarkwideresearch.com

As a solvent , decalin is valued for its low volatility and inertness, making it suitable for specialized applications where other solvents might degrade or evaporate. It is employed in dissolving various resins, waxes, oils, and plastics, and is found in formulations for paints, coatings, and adhesives. monumentchemical.comdynovacn.comimarcgroup.commarketpublishers.commarkwideresearch.comontosight.ai Its utility extends to analytical techniques such as spectroscopy and chromatography, and it is used as an immersion fluid in optical systems. marketpublishers.com

In chemical synthesis , this compound serves as a crucial intermediate or building block for more complex molecules, including pharmaceuticals and agrochemicals, owing to its versatile structure that can be further modified. ontosight.aiimarcgroup.comontosight.aiontosight.aiontosight.ai Furthermore, its capacity to act as a hydrogen donor is vital in processes like the catalytic aquathermolysis of heavy crude oil and in studies of fuel combustion. In these contexts, it facilitates hydrogen transfer, influences reaction mechanisms, and can improve the thermal stability of fuels. tandfonline.commdpi.comatlantis-press.comacs.orgresearchgate.net

Decalin also finds application in fuel research , where it can simulate the behavior of complex hydrocarbons in jet fuel combustion studies, aiding in the understanding of thermal cracking and oxidative processes. marketpublishers.com Its use in the production of high-performance fibers, such as ultra-high molecular weight polyethylene (B3416737), and in the synthesis of liquid crystal materials highlights its role in advanced materials science. dynovacn.commarketpublishers.com

Scope and Objectives of Academic Research on this compound

Academic research concerning this compound spans several key areas, aiming to elucidate its fundamental chemical behavior and expand its practical applications. A significant focus is on understanding the stereochemical effects of its cis and trans isomers on physical properties, such as dynamic viscosity and density, and how these conformations influence molecular interactions. rsc.orgfiveable.me

Furthermore, researchers explore novel synthesis methods and the control of cis/trans isomer ratios during the hydrogenation of naphthalene. oup.com The development and optimization of its use as a solvent in specialized applications, such as polymer dissolution at elevated temperatures and in advanced analytical techniques, remain an active area. marketpublishers.commarkwideresearch.comresearchgate.net Investigations into its environmental fate and biodegradation are also conducted to understand its persistence and transformation in various environmental compartments. ontosight.aiconcawe.eu While safety aspects are outside the scope of this article, toxicological studies, including its metabolic pathways and effects on biological systems, contribute to a comprehensive understanding of its chemical behavior. nih.govoup.comoup.com

Table of Compound Names:

Common NameIUPAC NameOther Names/Synonyms
This compoundThis compoundDecalin, Bicyclo[4.4.0]decane, Perhydronaphthalene
NaphthaleneNaphthalene-
Tetralin1,2,3,4-TetrahydronaphthaleneTetralin

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18 B3029027 Decahydronaphthalene CAS No. 493-02-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18/c1-2-6-10-8-4-3-7-9(10)5-1/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBZCPXTIHJBJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CCCCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Record name DECAHYDRONAPHTHALENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/504
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DECAHYDRONAPHTHALENE (cis/trans isomer mixture)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1548
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1024912, DTXSID00873337, DTXSID90883405
Record name Decalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1024912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4as,8as)-Decahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-Decahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Decahydronaphthalene appears as a clear colorless liquid with an aromatic odor. Flash point 134 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Clear liquid with an aromatic odor; [CAMEO], Colorless liquid; [Sigma-Aldrich MSDS], Liquid; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Record name DECAHYDRONAPHTHALENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/504
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Naphthalene, decahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Decahydronaphthalene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2070
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name trans-Decahydronaphthalene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15240
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name cis-Decahydronaphthalene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20448
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name DECAHYDRONAPHTHALENE (cis/trans isomer mixture)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1548
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

383 °F at 760 mmHg (USCG, 1999), 155.5 °C, 185-195 °C
Record name DECAHYDRONAPHTHALENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/504
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DECAHYDRONAPHTHALENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/287
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DECAHYDRONAPHTHALENE (cis/trans isomer mixture)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1548
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

134 °F (USCG, 1999), 134 deg. F, 129 °F; 54 °C (Closed cup) /Trans-isomer/, 136 °F; 58 °C (CLOSED CUP), 57 °C c.c.
Record name DECAHYDRONAPHTHALENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/504
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Decahydronaphthalene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2070
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name DECAHYDRONAPHTHALENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/287
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DECAHYDRONAPHTHALENE (cis/trans isomer mixture)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1548
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Very sol in alcohol, methanol, ether, chloroform. Miscible with propyl and isopropyl alcohol; miscible with most ketones and esters., In water, 0.889 mg/l @ 25 °C, Solubility in water at 25 °C: very poor
Record name DECAHYDRONAPHTHALENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/287
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DECAHYDRONAPHTHALENE (cis/trans isomer mixture)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1548
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

0.89 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8965 @ 22 °C, Vapor density: 4.77 (air= 1) /Trans-isomer/, Liquid water interfacial tension: 51.5 dynes/cm= 0.0515 N/m at 20 °C; liquid heat capacity= 0.391 BTU/lb-deg F @ 70 °F; liquid thermal conductivity= 0.735 BTU-in/hr-sq ft-deg F at 135 °C; saturated vapor density= 0.00269 lb/cu ft @ 130 °F, Relative density (water = 1): 0.87-0.90
Record name DECAHYDRONAPHTHALENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/504
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DECAHYDRONAPHTHALENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/287
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DECAHYDRONAPHTHALENE (cis/trans isomer mixture)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1548
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

4.76 (Air= 1), Relative vapor density (air = 1): 4.8
Record name DECAHYDRONAPHTHALENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/287
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DECAHYDRONAPHTHALENE (cis/trans isomer mixture)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1548
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

2.3 [mmHg], 1.22 [mmHg], 0.78 [mmHg], VP: 1 mm Hg @ 22.5 °C /cis-Form/, VP: 10 mm Hg @ 47.2 °C /trans-Form/, 2.3 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 127
Record name Decahydronaphthalene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2070
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name trans-Decahydronaphthalene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15240
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name cis-Decahydronaphthalene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20448
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name DECAHYDRONAPHTHALENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/287
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DECAHYDRONAPHTHALENE (cis/trans isomer mixture)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1548
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Impurities

... The major impurity ... 1,2,3,4-tetrahydronaphthalene. /Commercial product/
Record name DECAHYDRONAPHTHALENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/287
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Clear colorless liquid, Water-white liquid

CAS No.

91-17-8, 493-01-6, 493-02-7
Record name DECAHYDRONAPHTHALENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/504
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Decalin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decahydronaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, decahydro-, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, decahydro-, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decalin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406139
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name trans-Decahydronaphthalene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77453
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name cis-Decahydronaphthalene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77452
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Naphthalene, decahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Naphthalene, decahydro-, cis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Naphthalene, decahydro-, trans-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Decalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1024912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4as,8as)-Decahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-Decahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Decahydronaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.861
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name trans-bicyclo[4.4.0]decane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.066
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis-bicyclo[4.4.0]decane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.065
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DECALIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88451Q4XYF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DECAHYDRONAPHTHALENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/287
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DECAHYDRONAPHTHALENE (cis/trans isomer mixture)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1548
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-44 °F (USCG, 1999), -43 °C, -40 °C
Record name DECAHYDRONAPHTHALENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/504
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DECAHYDRONAPHTHALENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/287
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DECAHYDRONAPHTHALENE (cis/trans isomer mixture)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1548
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Stereoisomerism and Conformational Analysis of Decahydronaphthalene

Elucidation of cis-Decahydronaphthalene and trans-Decahydronaphthalene Isomers

Decahydronaphthalene (B1670005), also known as decalin or bicyclo[4.4.0]decane, is derived from the hydrogenation of naphthalene (B1677914). dalalinstitute.com This process yields two distinct stereoisomers: cis-decahydronaphthalene and trans-decahydronaphthalene. dalalinstitute.com These isomers are classified as diastereomers, meaning they are non-superimposable, non-mirror-image stereoisomers. dalalinstitute.com The distinction between the two lies in the relative orientation of the hydrogen atoms at the bridgehead carbons, the two carbon atoms shared by both rings. dalalinstitute.comchemistrysteps.com

In cis-decahydronaphthalene, the two hydrogen atoms on the bridgehead carbons are on the same side of the molecule. dalalinstitute.comchemistrysteps.com This arrangement results in the two six-membered rings being fused in a bent, tent-like shape. masterorganicchemistry.com The molecule can undergo a ring-flipping process, interconverting between two chair-chair conformations. dalalinstitute.comslideshare.net Although cis-decalin is a chiral molecule, this rapid ring inversion leads to a racemic mixture, rendering it optically inactive. dalalinstitute.com

Spectroscopic Investigations of this compound Stereoisomers

Spectroscopic methods are invaluable for distinguishing between and characterizing the cis and trans isomers of this compound. Vibrational and nuclear magnetic resonance spectroscopy, in particular, provide detailed insights into their molecular structure and dynamics.

Vibrational Spectroscopy (FTIR, FTR) of cis- and trans-Decahydronaphthalene

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FTR) techniques, has been employed to study the vibrational modes of both cis- and trans-decahydronaphthalene. asianpubs.orgscholarsresearchlibrary.com These studies involve recording the spectra in specific regions to observe the fundamental vibrational frequencies. asianpubs.org

The assignment of the observed frequencies to specific vibrational modes is a crucial step in the analysis. This is achieved by considering the intensity of the spectral bands, comparing them with frequencies from similar molecules, and performing normal coordinate calculations. asianpubs.orgscholarsresearchlibrary.com For both isomers, these assignments help in understanding the various stretching, bending, and torsional motions within the molecules.

A detailed vibrational analysis of trans-decahydronaphthalene has been conducted, where the observed FTIR and FTR spectra were explained based on C_s point group symmetry. scholarsresearchlibrary.com The 78 normal modes of vibration are distributed as 54 in-plane (a') and 24 out-of-plane (a'') vibrations, all of which are active in both Raman and infrared spectroscopy. scholarsresearchlibrary.com Similarly, for cis-decahydronaphthalene, the vibrational analysis was carried out assuming C_s symmetry, with the observed frequencies assigned to various vibrational modes. asianpubs.org

Below is a table summarizing some of the assigned fundamental vibrational frequencies for cis- and trans-decahydronaphthalene.

Vibrational Mode cis-Decahydronaphthalene (cm⁻¹) trans-Decahydronaphthalene (cm⁻¹)
C-H out of plane bending895, 881-
CCC ring breathing850-
C-H stretching-2921, 2848
CH₂ scissoring-1446
CH₂ wagging-1345
CH₂ twisting-1261
C-C stretching-1022, 959

Data for cis-decahydronaphthalene from asianpubs.org. Data for trans-decahydronaphthalene from scholarsresearchlibrary.com.

To gain a more complete understanding of the molecular motions involved in the normal modes, a normal coordinate analysis is performed. scholarsresearchlibrary.com This analysis yields the potential energy distribution (PED), which quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a particular normal mode. asianpubs.orgscholarsresearchlibrary.com The PED is calculated to confirm that the chosen assignments contribute maximally to the potential energy of the normal coordinates. asianpubs.orgscholarsresearchlibrary.com For instance, in the analysis of trans-decahydronaphthalene, the PED contributions corresponding to each observed frequency over 10% were reported to characterize the various modes. scholarsresearchlibrary.com

The symmetry of a molecule is fundamental in determining the number and nature of its vibrational modes. asianpubs.org For both cis- and trans-decahydronaphthalene, the vibrational analyses have been carried out assuming C_s point group symmetry. asianpubs.orgscholarsresearchlibrary.com In this point group, the molecule has one plane of symmetry. This symmetry consideration dictates that all 78 normal modes of vibration for each isomer are active in both infrared and Raman spectroscopy. asianpubs.orgscholarsresearchlibrary.com The irreducible representation for the vibrations in both cases is Γ_vib = 54a' (in-plane) + 24a'' (out-of-plane). asianpubs.orgscholarsresearchlibrary.com

Analysis of Potential Energy Distributions in Normal Modes

Nuclear Magnetic Resonance (NMR) Studies of this compound Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structural differences between the cis and trans isomers of this compound. dalalinstitute.com Both ¹H and ¹³C NMR provide distinct spectral fingerprints for each isomer.

The conformational rigidity of trans-decalin results in distinct signals for its axial and equatorial protons in the ¹H NMR spectrum. dalalinstitute.com In contrast, the rapid ring inversion in cis-decalin leads to a single averaged signal for all the protons. dalalinstitute.com Theoretical calculations and experimental spectra have been used to determine the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for both isomers. nih.gov

Studies on cyclohexanecarbonitriles have shown that ¹³C NMR chemical shifts of the nitrile carbon can be correlated with the configuration of the stereocenter, a principle that extends to decalin systems. nih.gov For instance, in cis- and trans-decalins, the angular nitrile in the cis isomer, which is equatorial to one ring and axial to the other, resonates at a different chemical shift compared to the purely axial nitrile in the trans isomer. nih.gov

Below is a table showing representative ¹H and ¹³C NMR chemical shifts for the isomers.

Isomer Nucleus Chemical Shift (ppm)
cis-Decahydronaphthalene¹H1.62, 1.07-1.82 chemicalbook.com
cis-Decahydronaphthalene¹³C27.5, 30.2, 35.0 chemicalbook.com
trans-Decahydronaphthalene¹H0.87, 0.93, 1.23, 1.54, 1.67 chemicalbook.com
trans-Decahydronaphthalene¹³C27.0, 34.8, 44.1 nih.gov

Mass Spectrometry of this compound and its Derivatives

Mass spectrometry is a powerful analytical technique for elucidating the structure of this compound and its derivatives by analyzing their fragmentation patterns upon ionization. pearson.com The mass spectra of alkyl-substituted decalins exhibit characteristic fragment ions that provide valuable structural information.

In the mass spectra of a series of alkyl decalins, a prominent peak is often observed at an m/z of 137, which corresponds to the decalin cation formed by the loss of the entire alkyl substituent. rsc.org The absence of significant fragment ions between the molecular ion and the m/z 137 peak suggests a single, long-chain alkyl substituent, as branched chains would likely produce other stable fragment ions. rsc.org Additionally, a series of fragment ions at m/z 41, 55, 67, 81, 95, and 109 are commonly observed for these compounds. rsc.org The fragmentation patterns can also differ slightly between the cis and trans isomers of derivatives, such as perfluorodecalin (B110024). mdpi.com For instance, while both isomers of perfluorodecalin show a molecular weight of 462 g/mol and fragment ions at m/z 93 ([C3F3]), 131 ([C3F5]), and 443 ([C10F17]), the intensities of these fragments can vary. mdpi.com

Table 1: Characteristic Mass Spectrometry Fragments of Alkyl Decalins

m/z Proposed Fragment Significance
137 Decalin cation Indicates the presence of a decalin core and loss of the alkyl substituent. rsc.org
41, 55, 67, 81, 95, 109 Various hydrocarbon fragments Common fragmentation pattern for alkyl decalins. rsc.org
93, 131, 443 [C3F3], [C3F5], [C10F17] Characteristic fragments for perfluorodecalin derivatives. mdpi.com

Crystallographic Studies of this compound Stereoisomers

Crystallographic studies, particularly X-ray diffraction, have been instrumental in determining the precise three-dimensional structure of this compound stereoisomers in the solid state.

Molecular Packing and Unit Cell Characteristics

The crystal structure of trans-decalin is characterized by a specific arrangement of molecules within the unit cell. researchgate.netresearchgate.net The unit cell parameters have been determined from X-ray powder diffraction data. nih.gov

Table 2: Unit Cell Parameters for trans-Decahydronaphthalene

Parameter Value
a 7.8101 Å nih.gov
b 10.4690 Å nih.gov
c 5.2638 Å nih.gov
α 90.0° nih.gov
β 90.990° nih.gov
γ 90.0° nih.gov
Space Group P 1 21/n 1 nih.gov
Z 2 researchgate.net

The packing diagram of crystalline trans-decalin, when viewed along the c-axis, shows the specific arrangement of the molecules. researchgate.net The unit cell contains two molecules (Z=2), and the molecule has a Z' of 0.5, indicating that half of the molecule is crystallographically unique. researchgate.netnih.gov

Computational Studies on this compound Stereoisomers

Computational methods, such as molecular dynamics simulations, have provided significant insights into the dynamic behavior and conformational preferences of this compound stereoisomers.

Molecular Dynamics Simulations of cis- and trans-Decahydronaphthalene

Molecular dynamics (MD) simulations have been employed to study the structural and energetic properties of both cis- and trans-decalin. semanticscholar.orgresearchgate.net These simulations often involve adjusting parameters to match experimentally observed densities. semanticscholar.org For trans-decalin, MD studies have explored the influence of different atomic charge distributions on its energy and structural properties. semanticscholar.org The simulations consider the molecules as rigid units with constant bond lengths and use algorithms like the Verlet integration to solve the equations of motion. semanticscholar.org The intermolecular interactions are typically modeled using potentials such as the Lennard-Jones potential. semanticscholar.org Such simulations have been performed on systems containing hundreds of decalin molecules to analyze properties like radial distribution functions for C-C and H-H pairs. semanticscholar.org

Conformational Effects in Organic Molecules using this compound as a Model Compound

This compound serves as a valuable model compound for studying conformational effects in more complex organic molecules. ontosight.aifiveable.me The rigid, fused-ring system of decalin provides a well-defined framework for investigating steric and electronic interactions. solubilityofthings.com For instance, the known stable chair conformations of the cyclohexane (B81311) rings in decalin help in understanding the conformational behavior of larger polycyclic systems. fiveable.me The distinct and non-interconvertible nature of the cis and trans isomers allows for the systematic study of how stereochemistry influences molecular properties and reactivity. libretexts.org The decalin motif is found in numerous natural products, and understanding its conformational preferences is crucial for the synthesis and biological evaluation of these complex molecules. whiterose.ac.uk

Evaluation of Force Fields for Naphthalene Derivatives (e.g., CHARMM)

Molecular mechanics force fields are essential computational tools for simulating and predicting the behavior of molecules. The accuracy of these models is paramount for reliable results. Force fields like CHARMM, AMBER, OPLS-AA, and MMFF have been assessed for their ability to model cyclic hydrocarbons, including naphthalene derivatives. researchgate.net The evaluation typically involves comparing the force field's calculated geometries and conformational energies against high-level quantum mechanical calculations or experimental data. researchgate.netf1000research.com

For this compound, a key benchmark is the ability of a force field to accurately reproduce the energy difference and structural properties between the flexible, U-shaped cis-isomer and the more rigid, planar trans-isomer. researchgate.netrsc.org Studies focusing on naphthalene and its derivatives have utilized various force fields, including MMFF94x, to analyze ligand-interaction energies and molecular structures. nih.govosti.gov

While many force fields can provide semi-quantitatively correct results, their level of accuracy can vary. researchgate.net For instance, the CHARMM force field, extensively used for biomolecular simulations, has undergone continuous development to improve its performance for a wide range of molecules. nih.govsilcsbio.com The CHARMM36 force field, when combined with advanced methods like the Lennard-Jones particle-mesh Ewald (LJ-PME), has shown improved agreement with experimental data for properties like density and viscosity of pure alkanes. researchgate.net The development and refinement of these force fields, including specific parameterization for molecules like proline which shares some structural similarities with cyclic systems, are crucial for advancing the accuracy of molecular simulations. fccc.edu The ongoing optimization of parameters, such as the dihedral energy correction maps (CMAP) in CHARMM, is critical for accurately modeling the conformational dynamics of complex molecules. nih.gov

Influence of Stereoisomerism on Macroscopic Properties

The distinct three-dimensional structures of cis- and trans-decahydronaphthalene lead to significant differences in their bulk physical properties. These variations are a direct consequence of differences in molecular packing, intermolecular forces, and molecular flexibility. akjournals.com

The density and viscosity of the this compound isomers have been investigated over wide pressure and temperature ranges due to their relevance in applications such as fuels and lubricants. researchgate.netrsc.orgrsc.org

Density : Experimental studies consistently show that cis-decalin is denser than trans-decalin. researchgate.netrsc.org This is attributed to the more compact, folded structure of the cis isomer, which allows for more efficient molecular packing in the liquid phase. researchgate.net For example, at atmospheric pressure, the density of cis-decalin is approximately 3% higher than that of the trans isomer. researchgate.net As expected, the density of both isomers decreases with increasing temperature and increases with rising pressure. researchgate.netrsc.org

Viscosity : The viscosity of cis-decalin is notably higher than that of trans-decalin across measured temperature and pressure ranges. researchgate.netrsc.orgrsc.org The twisted, less symmetrical structure of the cis isomer leads to increased intermolecular friction and entanglement compared to the more rigid and relatively symmetric trans isomer. researchgate.netrsc.org This difference becomes particularly pronounced at high pressures. rsc.org For both isomers, viscosity decreases as temperature increases and increases as pressure rises. researchgate.net At 25°C, the viscosity of the cis-isomer is approximately 2.99 cP, while for the trans-isomer it is 1.936 cP. nih.gov

Below is a data table illustrating the density and viscosity of cis- and trans-decalin at various temperatures and a pressure of 0.1 MPa.

Temperature (K)IsomerDensity (kg·m⁻³)Viscosity (mPa·s)
293.15cis-Decalin896.33.375
293.15trans-Decalin869.92.128
313.15cis-Decalin879.82.210
313.15trans-Decalin853.51.547
333.15cis-Decalin863.31.549
333.15trans-Decalin837.21.181
353.15cis-Decalin846.81.155
353.15trans-Decalin820.80.932
Data sourced from Zéberg-Mikkelsen et al. (2003).

The structural differences between the isomers also affect their acoustic and thermodynamic properties. Extensive experimental studies have been conducted to measure these properties over ranges of temperature and pressure. akjournals.comresearchgate.netakjournals.com

Speed of Sound : The speed of sound is generally higher in trans-decalin than in the cis isomer under identical conditions. researchgate.net This is consistent with the trans isomer's lower density and compressibility. For both isomers, the speed of sound decreases as temperature increases. researchgate.net

Isentropic Compressibility : This property measures a fluid's change in volume under a change in pressure at constant entropy. It is derived from density and speed of sound data. akjournals.comresearchgate.net cis-Decalin is more compressible than trans-decalin, a behavior attributed to its more flexible molecular structure. akjournals.com

Heat Capacity : The specific heat capacity (Cₚ) of cis-decalin has been found to be slightly higher than that of trans-decalin. nih.gov For example, one dataset lists the heat capacity for the cis-isomer as 55.45 cal/mol·K and for the trans-isomer as 54.61 cal/mol·K. nih.gov This difference suggests that the more flexible cis isomer has more degrees of freedom to store thermal energy. Studies have measured heat capacity over various temperatures and pressures, noting that for both isomers, Cₚ increases with temperature. researchgate.netakjournals.com

The table below presents comparative data on the speed of sound and isentropic compressibility for the two isomers at 303.15 K and various pressures.

Pressure (MPa)IsomerSpeed of Sound (m·s⁻¹)Isentropic Compressibility (TPa⁻¹)
0.1cis-Decalin1341639
0.1trans-Decalin1324633
50cis-Decalin1555422
50trans-Decalin1528433
100cis-Decalin1735314
100trans-Decalin1705323
150cis-Decalin1891248
150trans-Decalin1862255
Data derived from Miyake et al. (2008).

Synthesis and Reaction Pathways of Decahydronaphthalene

Enzymatic Formation of Decahydronaphthalene (B1670005) in Biosynthesis

The biosynthesis of complex natural products frequently employs enzymatic machinery to construct intricate molecular architectures, including the decalin ring system. These processes often involve stereoselective intramolecular Diels-Alder (IMDA) reactions catalyzed by specialized enzymes known as pericyclases, particularly Diels-Alderases (DAses).

cis-Decalin Formation in Natural Product Biosynthesis (e.g., Fischerin)

The formation of cis-decalin scaffolds is chemically more challenging than trans-decalin synthesis, yet specific enzymes have evolved to achieve this stereochemistry in nature. The fungal natural product Fischerin, a cytotoxic compound, exemplifies this, featuring a cis-decalin moiety escholarship.orgnih.gov. The biosynthesis of Fischerin is mediated by the pericyclase FinI, which catalyzes an exo-selective, normal-electron-demand IMDA reaction to form the cis-decalin structure acs.orgthieme-connect.com. FinI, a repurposed S-adenosylmethionine (SAM)-dependent O-methyltransferase, utilizes its active site to preorganize the substrate, ensuring the correct stereochemical outcome thieme-connect.com. Another instance of cis-decalin formation is observed in the biosynthesis of varicidin A, where the DAase PvhB catalyzes the IMDA on a carboxylated intermediate, employing a "carboxylative deactivation" strategy to control stereochemistry nsf.govnih.gov.

trans-Decalin Scaffolds in Natural Product Biosynthesis (e.g., Pyrroindomycin, Lovastatin)

trans-Decalin ring systems are more commonly encountered in natural products and are typically generated through enzyme-catalyzed IMDA reactions acs.orgnsf.govnih.govrsc.orgwhiterose.ac.ukacs.orgsioc.ac.cnrsc.orgnih.govresearchgate.netwhiterose.ac.ukescholarship.org.

Lovastatin Biosynthesis: The cholesterol-lowering drug lovastatin, produced by fungi like Aspergillus terreus, contains a trans-decalin core. This structure is formed by the action of the polyketide synthase (PKS) enzyme LovB, which mediates a [4+2] cycloaddition on a polyketide-derived linear precursor rsc.orgrsc.orgwhiterose.ac.uk.

Pyrroindomycin Biosynthesis: The biosynthesis of pyrroindomycins, which possess a pentacyclic core including a trans-decalin system, involves the flavin-dependent enzyme PyrE3 sioc.ac.cnnih.govnih.gov. PyrE3 functions as an endo-selective [4+2] flavocyclase, accommodating the polyene intermediate in a positively charged pocket to promote trans-decalin formation sioc.ac.cnnih.gov.

Other identified Diels-Alderases involved in trans-decalin formation include CghA, Fsa2, MycB, and Phm7, which play roles in the biosynthesis of various fungal metabolites acs.orgescholarship.orgoup.comresearchgate.net.

Pericyclase Enzymes in Decalin Formation (e.g., FinI)

Pericyclases are a class of enzymes that catalyze pericyclic reactions, with Diels-Alderases (DAses) being a significant subgroup responsible for the formation of decalin ring systems in natural products rsc.orgnih.govresearchgate.netoup.com. These enzymes typically operate on linear polyene precursors, facilitating intramolecular Diels-Alder (IMDA) cycloadditions nih.govacs.orgnsf.govrsc.orgrsc.orgnih.govescholarship.org.

Enzyme NameNatural Product BiosynthesizedDecalin StereochemistryReaction Type/MechanismKey FeaturesReferences
FinI FischerincisIMDA (exo-selective, NEDDA)Repurposed OMT, SAM-dependent, substrate preorganization acs.orgthieme-connect.com
PvhB Varicidin AcisIMDA (NEDDA)Carboxylative deactivation strategy nsf.govnih.gov
LovB Lovastatintrans[4+2] CycloadditionPolyketide Synthase (PKS) rsc.orgrsc.orgwhiterose.ac.uk
PyrE3 Pyrroindomycintrans[4+2] Cycloaddition (endo-selective)Flavin-dependent, positive charge pocket sioc.ac.cnnih.govnih.gov
Fsa2 EquisetintransIMDAFungal DAase acs.orgoup.comresearchgate.net
MycB Myceliothermophin EtransIMDAFungal DAase acs.orgescholarship.orgoup.com

FinI is a key enzyme for cis-decalin formation, demonstrating remarkable stereocontrol through its active site architecture thieme-connect.com.

LovB exemplifies the role of PKS enzymes in directly catalyzing cycloadditions for trans-decalin synthesis rsc.orgrsc.org.

PyrE3 highlights the use of flavin cofactors in DAase activity for trans-decalin formation, employing specific binding interactions sioc.ac.cnnih.gov.

PvhB illustrates an alternative enzymatic strategy for cis-decalin formation, involving substrate modification nsf.govnih.gov.

Advanced Synthetic Methodologies for this compound Cores

The construction of decalin frameworks is a significant challenge in synthetic organic chemistry, often requiring sophisticated strategies to control stereochemistry.

Diels-Alder Cycloaddition Reactions in Decalin Synthesis

The Diels-Alder (DA) reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for creating six-membered rings and is widely applied in the construction of decalin systems oup.commasterorganicchemistry.com. Both intermolecular and intramolecular DA reactions are employed.

Intramolecular Diels-Alder (IMDA): IMDA reactions are particularly effective for building the fused bicyclic structure of decalin from acyclic polyene precursors nih.govacs.orgnsf.govnih.govrsc.orgrsc.orgnih.govescholarship.org. While chemical IMDA often favors trans-decalin formation, achieving high stereoselectivity for cis-decalins synthetically remains a considerable challenge acs.orgthieme-connect.com.

Synthetic Applications: The DA reaction is a critical step in the total synthesis of numerous natural products featuring decalin cores, including neo-clerodane diterpenoids acs.org, anthracimycin whiterose.ac.ukrsc.org, and verongidolide researchgate.net. For example, synthetic routes to anthracimycin have utilized intermolecular DA reactions to establish the trans-decalin framework, offering a complementary approach to biomimetic IMDA strategies whiterose.ac.ukrsc.org. Computational studies, such as Density Functional Theory (DFT), are often employed to elucidate reaction mechanisms and predict stereochemical outcomes, as seen in the synthesis of verongidolide where exo-selectivity was investigated researchgate.net. Lewis acids are frequently used as catalysts to accelerate DA reactions and influence selectivity masterorganicchemistry.comresearchgate.netrsc.org.

Asymmetric Synthesis of this compound Precursors

The synthesis of enantiomerically pure this compound derivatives, or chiral decalins, is essential for accessing many bioactive natural products nih.govacs.org.

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as natural products, to build the desired chiral scaffold. For instance, oleanolic acid has been employed as a chiral template for the synthesis of chiral cis- and trans-decalins nih.govacs.org.

Catalytic Asymmetric Synthesis: The development of catalytic methods, employing chiral catalysts or auxiliaries, is paramount for achieving high enantioselectivity in decalin synthesis. While specific examples for decalin precursors are less detailed in the provided literature, the general principles of asymmetric catalysis, including the use of chiral ligands with metal complexes, are well-established for creating chiral molecules nih.govresearchgate.net.

Stereochemical Control: Controlling the relative and absolute stereochemistry of the fused ring system is a key challenge, particularly for cis-fused decalins acs.orgthieme-connect.com. Synthetic strategies often involve designing precursors with specific conformational properties or employing stereoselective transformations, such as epimerization steps, to convert cis-decalin intermediates to the desired trans-stereochemistry whiterose.ac.uk.

Compound List:

this compound (Decalin)

Fischerin

Pyrroindomycin

Lovastatin

FinI

PvhB

LovB

PyrE3

CghA

Fsa2

MycB

Phm7

UcsH

Varicidin A

Equisetin

Phomasetin

Streptosetin A

Anthracimycin

Verongidolide

Platensimycin

Myceliothermophin E

N-deoxyfischerin

Chemical Reactivity and Reaction Mechanisms of Decahydronaphthalene

Oxidation Reactions of Decahydronaphthalene (B1670005)

The oxidation of this compound, particularly by gaseous oxygen, involves complex mechanisms that have been investigated to elucidate kinetic parameters and product formation pathways.

Mechanism of Oxidation of trans-Decahydronaphthalene by Gaseous Oxygen

Studies focusing on the oxidation of trans-decahydronaphthalene by gaseous oxygen at temperatures around 100°C have revealed key mechanistic insights. Research indicates that the rate of oxygen retention by decalin is independent of the oxygen concentration in the oxidizing gas mixture. However, this rate is dependent on the concentration of decalin itself, exhibiting a dependence to the three-halves power cdnsciencepub.comcdnsciencepub.com. Concurrently, the rates at which volatile oxidation products are formed are also found to be independent of oxygen concentration but are directly proportional to the decalin concentration cdnsciencepub.comcdnsciencepub.com. An initiating reaction that leads to the formation of carbon monoxide and hydrogen has been proposed based on the observed ratios of volatile compound formation rates during the inhibited period of oxidation cdnsciencepub.comcdnsciencepub.com. Further investigations into the high-temperature autoignition chemistry of trans-decalin have also contributed to understanding its oxidation pathways osti.gov.

Identification of Volatile Oxidation Products

During the oxidation of trans-decahydronaphthalene by gaseous oxygen at 100°C, the formation rates of three specific volatile oxidation products were monitored over extended periods cdnsciencepub.comcdnsciencepub.com. While the study quantified the rates of their formation, the precise chemical identities of these three volatile products were not detailed in the available summaries. Other studies examining the ozonation of decalin, a different oxidation process, report the formation of carboxylic acids, ketones/aldehydes, and alcohols as intermediate products tandfonline.commdpi.comresearchgate.net.

Activation Energies and Reaction Order with Respect to Reactants

Kinetic analyses of this compound oxidation have yielded important parameters. For the oxidation of trans-decahydronaphthalene by gaseous oxygen, the reaction order with respect to decalin concentration was determined to be 1.5 for oxygen retention and 1 for the formation of volatile oxidation products cdnsciencepub.comcdnsciencepub.com. Activation energies for these specific reactions were also determined, although the precise numerical values are not detailed in the provided abstracts cdnsciencepub.comcdnsciencepub.com.

Reaction ProcessReactant Dependence (Reaction Order)Activation Energy
Oxygen Retention of trans-Decahydronaphthalene1.5 (with respect to decalin)Determined
Volatile Product Formation from trans-Decalin1.0 (with respect to decalin)Determined

Ozonation of this compound as a Model Saturated Cyclic Molecule

This compound serves as a valuable model for studying the ozonation of saturated cyclic molecules found in heavy oil fractions tandfonline.commdpi.comresearchgate.net. The ozonation process of decalin results in significant conversion, exceeding 50%, with the formation of carboxylic acids yielding approximately 15–17% tandfonline.commdpi.comresearchgate.net. Intermediate products identified in this reaction pathway include carboxylic acids, ketones/aldehydes, and alcohols tandfonline.commdpi.comresearchgate.net. The cyclic structure and the presence of mobile hydrogen atoms in decalin notably influence its reactivity towards ozone, differing from acyclic alkanes mdpi.comresearchgate.net. The mechanism involves the activation of secondary carbon atoms, leading to the formation of carbonyl compounds mdpi.comresearchgate.net.

Ozonation of Decalin (Model Cyclic Molecule)Yield/Description
ConversionExceeds 50%
Carboxylic Acids~15–17% yield
Intermediate ProductsCarboxylic acids, ketones/aldehydes, and alcohols

Pyrolysis of this compound

The thermal decomposition of this compound under supercritical conditions provides insights into the behavior of cyclic hydrocarbons at elevated temperatures and pressures relevant to advanced fuel systems.

Supercritical Pyrolysis Product Distribution and Reaction Mechanism

Supercritical pyrolysis of this compound has been investigated across a range of temperatures (e.g., 700–810 K) and pressures (e.g., 0.2 to 10 MPa) tandfonline.comresearchgate.netresearchgate.nettandfonline.com. The major products identified from these processes include light alkanes and alkenes (such as ethane (B1197151) and ethene), along with cyclic products like methylhexahydroindane, indene, methylcyclohexenes, and indane tandfonline.comtandfonline.com. The reaction mechanisms proposed involve ring contraction, with the formation of more compact cyclic products (e.g., methylhexahydroindane and methylindane) being favored at higher pressures tandfonline.com. Studies have also utilized kinetic modeling to understand decalin decomposition at high temperatures, comparing simulated results with experimental ignition times researchgate.net.

Major Products from Supercritical Pyrolysis of this compound
Light alkanes and alkenes (e.g., Ethane, Ethene)
Methylhexahydroindane
Indene
Methylcyclohexenes
Indane

Influence of Pressure and Temperature on Pyrolysis Products

The supercritical pyrolysis of this compound has been investigated across a range of temperatures and pressures, typically between 700–810 K and 0.2 to 10 MPa tandfonline.comtandfonline.com. Under these conditions, the thermal decomposition yields a variety of products, including light alkanes and alkenes (such as methane, ethane, ethene, propene, and butadiene), as well as cyclic compounds like methylhexahydroindane, indene, methylcyclohexenes, and indane tandfonline.comtandfonline.com.

The interplay between pressure and temperature significantly influences the product distribution. Notably, studies have indicated that ring contraction phenomena occur preferentially with increasing pressure tandfonline.comtandfonline.com. This suggests that higher pressures favor pathways leading to more compact molecular structures derived from the initial bicyclic decalin framework.

Table 1: Major Products of Supercritical Decalin Pyrolysis

Product Category Examples
Light Alkanes and Alkenes Methane, Ethane, Ethene, Propene, Butadiene
Cyclic Hydrocarbons Methylhexahydroindane, Indene, Indane

Ring Contraction Phenomena during Pyrolysis

During the pyrolysis of this compound, particularly under supercritical conditions, ring contraction is a significant observed phenomenon tandfonline.comtandfonline.com. Research suggests that this process is influenced by pressure, with higher pressures promoting the formation of smaller cyclic products tandfonline.comtandfonline.com. The mechanisms proposed for these ring contractions often invoke "caging effects" characteristic of liquid-phase reactions, where the confinement within the supercritical fluid environment can influence reaction pathways and intermediate stability gatech.edu. While specific detailed mechanisms for decalin pyrolysis-induced ring contraction are complex, they generally involve bond scissions and rearrangements that lead to smaller ring systems.

C–H Functionalization of sp3 Centers in this compound

The functionalization of the saturated sp3 hybridized carbon-hydrogen bonds in this compound represents a key area of its chemical reactivity, most notably demonstrated by the Baddeley reaction.

Baddeley Reaction of this compound: Mechanistic Studies

The Baddeley reaction, an "aliphatic Friedel-Crafts" type transformation, involves the reaction of this compound with reagents such as aluminum trichloride (B1173362) (AlCl3) and acetyl chloride (AcCl) acs.orgresearchgate.netacs.orgebi.ac.uk. This process leads to the formation of a tricyclic enol ether in good yields and has been the subject of detailed mechanistic investigations acs.orgacs.orgnih.govresearchgate.netnih.gov. The reaction is considered a prime example of C–H functionalization of unactivated sp3 centers acs.orgacs.orgresearchgate.netnih.govnih.gov.

Mechanistic studies, combining experimental and computational approaches, have elucidated a multi-step pathway. The reaction typically begins with the abstraction of a hydride ion from decalin by an acylium ion, generated from acetyl chloride and aluminum trichloride acs.orgacs.orgsigmaaldrich.com. This hydride abstraction generates a tertiary carbocation intermediate acs.orgacs.orgresearchgate.netnih.gov. Subsequently, a proton is lost from this carbocation, introducing an alkene functionality, often identified as Δ9,10-octalin acs.orgacs.orgresearchgate.net. This unsaturated intermediate then reacts with a second equivalent of the acylium ion acs.orgacs.orgresearchgate.netnih.gov.

Role of Acylium Ion as a Hydride Acceptor

A crucial aspect of the Baddeley reaction mechanism is the role of the acylium ion (CH3CO+) as a potent hydride acceptor acs.orgacs.orgresearchgate.netnih.govsigmaaldrich.com. In the absence of pre-existing unsaturation in the decalin substrate, the acylium ion initiates the functionalization process by abstracting a hydride ion from a C–H bond. This action is critical for generating the initial carbocationic intermediate, which then drives the subsequent reaction steps acs.orgacs.orgsigmaaldrich.com. The acylium ion effectively acts as the oxidizing agent, enabling the transformation of the saturated alkane into a functionalized product acs.orgacs.org.

Intermediacy of Unsaturated Species in Reaction Pathways

Following the initial hydride abstraction and subsequent deprotonation, unsaturated species play a vital role as intermediates in the reaction pathway of the Baddeley reaction acs.orgacs.orgresearchgate.netnih.gov. The loss of a proton from the tertiary carbocation formed after hydride abstraction leads to the generation of an alkene, specifically Δ9,10-octalin acs.orgacs.orgresearchgate.net. This octalin intermediate, possessing a double bond, is then susceptible to electrophilic attack by another acylium ion, facilitating the subsequent cyclization and functionalization steps acs.orgacs.orgresearchgate.netnih.gov. The presence and reactivity of these unsaturated intermediates are key to forming the final complex product structure.

Concerted Cyclization and Hydride Shift Mechanisms

Central to the formation of the tricyclic enol ether product in the Baddeley reaction is a concerted cyclization and tandfonline.comtandfonline.com-hydride shift mechanism acs.orgacs.orgresearchgate.netnih.govresearchgate.net. After the Δ9,10-octalin intermediate reacts with an acylium ion, forming an adduct, a critical step involves the simultaneous rearrangement of the molecule. This process entails the formation of a new ring structure (cyclization) and the migration of a hydride ion (hydride shift) across adjacent carbon atoms acs.orgacs.orgresearchgate.netnih.govresearchgate.net. This concerted event is proposed to lead to an oxonium intermediate, which then undergoes elimination to yield the final enol ether product acs.orgacs.orgresearchgate.netnih.gov. Computational studies have provided strong support for the concerted nature of this cyclization and hydride shift process acs.orgresearchgate.net.

Compound List:

this compound (Decalin)

Tetralin

N-Decane

Naphthalene (B1677914)

Methylhexahydroindane

Indene

Methylcyclohexenes

Indane

Phenylbutane

Acetyl chloride

Aluminum trichloride

Acylium ion

Δ9,10-octalin

Tricyclic enol ether

Acetaldehyde

1-chloroethyl acetate (B1210297)

cis-Decalin

trans-Decalin

Applications in Advanced Chemical Research and Industry

Decahydronaphthalene (B1670005) as a Specialized Solvent in Research and Development

Decalin's robust chemical profile makes it an indispensable tool in research and development laboratories. Its high boiling point and low vapor pressure are advantageous for high-temperature reactions and analyses, minimizing solvent loss and ensuring consistent reaction conditions marketpublishers.com. Its non-polar nature facilitates the dissolution of a wide array of organic substances, making it suitable for various chemical transformations and characterization techniques solubilityofthings.commarkwideresearch.com.

Solvent for Large Organic Molecules in Spectroscopy and Chromatography

In analytical chemistry, this compound is employed as a solvent for dissolving large organic molecules, particularly polymers, for spectroscopic and chromatographic analysis. Its ability to solubilize high-molecular-weight compounds allows for their characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, where it provides a stable, inert medium. In chromatography, it can be used as a component of mobile phases or for sample preparation, especially for analytes that are difficult to dissolve in more common solvents marketpublishers.comsolubilityofthings.com.

Application in Organic Synthesis and Extraction Processes

This compound is utilized in organic synthesis for reactions requiring elevated temperatures, such as certain catalytic hydrogenations and cyclization reactions, due to its thermal and chemical stability marketpublishers.commarkwideresearch.com. Its inertness prevents unwanted side reactions or solvent degradation, ensuring cleaner reaction pathways and higher yields. In extraction processes, its solvency for non-polar compounds makes it effective for isolating specific substances from complex mixtures or natural products solubilityofthings.comnih.gov.

Green Solvent Alternatives in Organic Synthesis

While not a universally recognized "green" solvent due to potential environmental persistence, this compound offers advantages over more hazardous traditional solvents. Its lower volatility contributes to reduced Volatile Organic Compound (VOC) emissions compared to lower-boiling point solvents. Research explores its potential as a replacement for solvents like toluene (B28343) or xylene in certain synthetic protocols, balancing performance with environmental considerations marketpublishers.commarketresearchintellect.comorientjchem.org.

Dissolution of High-Molecular-Weight Polymers (e.g., Alkyd Resins, Synthetic Rubbers)

Decalin is effective in dissolving high-molecular-weight polymers, including alkyd resins and various synthetic rubbers such as polybutadiene (B167195) and styrene-butadiene rubber (SBR) marketpublishers.comsolubilityofthings.commarcorubber.comresearchgate.netthescipub.com. This capability is crucial for polymer processing, characterization techniques like Size Exclusion Chromatography (SEC), and the formulation of specialized coatings and materials. Its strong dissolving capacity allows for the preparation of polymer solutions at relatively lower temperatures for certain high-molecular-weight polymers, such as ultra-high molecular weight polyethylene (B3416737) (UHMWPE) dynovacn.comschultzchem.com.

Table 1: Polymer Solubility in this compound

Polymer TypeExamplesSolubility CharacteristicsApplication Context
Alkyd ResinsVarious formulationsSoluble, used in coatings research and formulation.Coatings, paints
Synthetic RubbersPolybutadiene, Styrene-Butadiene RubberSoluble, used for characterization (e.g., SEC) and processing.Rubber processing, material analysis
PolyolefinsUltra-High Molecular Weight PolyethyleneSoluble at low temperatures; easily separated by inert gas purging.High-performance fiber production (dry spinning)
Other PolymersPolyamides, PolyimidesGenerally soluble, enabling processing and analysis.Advanced materials research

Model Solvent for Ferrofluids Research

This compound serves as a non-aqueous carrier fluid in the study of ferrofluids. Its inertness and ability to stabilize suspensions of magnetic nanoparticles, such as iron oxide nanoparticles, are critical for investigating ferrofluid properties like magnetic responsiveness, particle aggregation, and rheology lac-bac.gc.caresearchgate.netresearchgate.net. The solvent's interaction with surfactant-coated nanoparticles is a key area of research for optimizing ferrofluid stability and performance.

Role in Phase Transformations of Polymer Solutions (e.g., Syndiotactic Polystyrene)

Decalin plays a significant role in studying the phase transformations of polymer solutions, notably with syndiotactic polystyrene (sPS). Its interaction with polymer chains influences processes such as gelation, crystallization, and liquid-liquid phase separation ontosight.aioup.comscholarsresearchlibrary.comasianpubs.orgresearchgate.netresearchgate.net. Research using decalin as a solvent helps elucidate the complex relationships between solvent structure, polymer conformation, and the resulting macroscopic properties of polymer gels and solutions.

Table 2: this compound Properties Relevant to Polymer Science

PropertyValue / DescriptionSignificance in Polymer Science
Boiling Point~190-193 °CEnables high-temperature processing and analysis of polymers that require elevated temperatures for dissolution or transition studies.
Low VolatilityLow vapor pressure at room temperatureMinimizes solvent loss during processing and analysis, ensuring reproducible results and safer working conditions.
SolvencyDissolves high-molecular-weight polymersEssential for techniques like Size Exclusion Chromatography (SEC), NMR spectroscopy, and for preparing polymer solutions for characterization and processing.
InertnessChemically stable, non-reactivePrevents unwanted side reactions with polymers or additives during processing or analysis, ensuring the integrity of the material under study.
Isomerism (cis/trans)Exists as cis and trans isomersDifferent isomers can influence polymer-solvent interactions, affecting solubility, phase behavior, and gelation properties.

Role in Fuel Research and High-Performance Fuels

This compound plays a significant role in the study and development of fuels, particularly in understanding combustion processes and improving fuel stability.

Simulation of Jet Fuel Combustion Studies

In the realm of aerospace and advanced propulsion, this compound serves as a valuable surrogate for more complex hydrocarbon mixtures found in jet fuels marketpublishers.com. Researchers utilize decalin in combustion studies to simulate the behavior of real jet fuels under controlled laboratory conditions. Its well-defined chemical structure and properties allow for the development and validation of kinetic models used to predict combustion phenomena. Studies involving the supercritical pyrolysis of decalin, often in conjunction with other hydrocarbons like n-dodecane, help elucidate the fundamental reactions that occur during fuel combustion and decomposition tandfonline.comresearchgate.netacs.org.

Understanding Thermal Cracking and Oxidative Behavior of Hydrocarbons

Decalin is employed to investigate the thermal cracking and oxidative degradation pathways of hydrocarbons marketpublishers.com. Its saturated cyclic structure provides a basis for understanding how similar molecular architectures within fuels behave under high temperatures and oxidizing environments. Research has detailed the products formed during the supercritical pyrolysis of decalin, identifying compounds such as light alkanes and alkenes, methylhexahydroindane, indene, methylcyclohexenes, and indane tandfonline.comacs.org. These studies reveal that ring contraction mechanisms, like the formation of C₆ to C₅ ring structures, can be influenced by pressure tandfonline.com. Understanding these decomposition processes is crucial for predicting fuel performance, stability, and the formation of undesirable byproducts like coke researchgate.net.

Hydrogen Donor Additives in Fuel Thermal Stability

This compound functions as an effective hydrogen donor additive, contributing to the enhancement of fuel thermal stability dtic.mil. When added to hydrocarbon fuels, decalin can donate hydrogen atoms, which helps to inhibit degradation reactions and the formation of insoluble deposits (coke) researchgate.net. Studies have shown that the inclusion of hydrogen donors like decalin and tetralin can slightly increase the thermal stability of fuels, requiring higher temperatures for equivalent levels of conversion for a fixed residence time tandfonline.com. Specifically, the hydrogen-donating effect of decalin has been observed to significantly inhibit the formation of pyrolytic cokes in fuels researchgate.net. This property is vital for maintaining fuel integrity during storage and under demanding operational conditions.

Materials Science Applications

Beyond its role in fuel research, this compound finds application in materials science, particularly in electronics and the formulation of coatings and adhesives.

Carrier for Liquid Crystals and Semiconducting Materials in Electronics

In the field of electronics, this compound is utilized as a carrier solvent for advanced materials. It serves as a medium for processing liquid crystals and semiconducting polymers used in electronic devices marketpublishers.com. For instance, decalin has been shown to effectively dissolve certain semiconducting polymers, such as PTDPPTFT4, enabling their processing into thin films for applications like organic thin-film transistors (OTFTs) acs.org. Its ability to dissolve these materials from non-chlorinated hydrocarbon solvents offers an advantage due to environmental regulations concerning chlorinated solvents acs.org. Furthermore, decalin has been used in the creation of insulated molecular wires by acting as a solvent for organic molecules that form insulating nanotubes, which then sheath semiconducting polymer fibrils researchgate.net.

Lubricant Base and Heat Transfer Medium in High-Temperature Applications

This compound's stability at elevated temperatures makes it suitable for use as a lubricant base and a heat transfer medium in high-temperature applications marketpublishers.comkingindustries.com. Its ability to remain stable without significant degradation or evaporation over extended periods is advantageous in systems requiring consistent performance under thermal stress marketpublishers.com. For instance, trans-decalin is recognized as an essential additive for improving the thermal stability of aviation kerosene, outperforming long-chain alkanes in this regard schultzchem.comdynovacn.com. Furthermore, specialized formulations utilizing this compound derivatives, such as NA-LUBE KR-029FG, are employed as major base fluids for high-temperature applications demanding exceptional thermo-oxidative stability kingindustries.com. The compound's low viscosity and high boiling point also enhance its utility in heat transfer systems, contributing to safe and stable heating in specialized chemical industries chemimpex.comdynovacn.com.

This compound as a Model Compound in Fundamental Studies

This compound serves as a valuable model compound in fundamental studies across various branches of organic chemistry and materials science due to its well-defined structure and predictable behavior marketpublishers.comontosight.ai.

Conformational Effects in Organic Molecules

The study of this compound's stereoisomers, cis- and trans-decalin, provides critical insights into the conformational analysis of organic molecules. Cis-decahydronaphthalene, with its two fused cyclohexane (B81311) rings in a cis configuration, serves as a model for understanding the conformational behavior of more complex polycyclic organic compounds fiveable.me. The chair conformation is the most stable arrangement for the individual cyclohexane rings, and the cis configuration allows for a conformation that minimizes unfavorable interactions between these rings fiveable.medalalinstitute.com. Trans-decalin, on the other hand, is conformationally locked, with its two cyclohexane rings fused via equatorial positions, and is considered more stable than the cis isomer due to fewer non-bonded interactions dalalinstitute.comslideshare.net. The analysis of these conformational preferences is crucial for predicting the reactivity and properties of related polycyclic systems fiveable.me.

Hydrogenation Processes in Organic Chemistry and Catalysis Research

This compound itself is a product of the hydrogenation of naphthalene (B1677914) marketpublishers.comebi.ac.uk. Consequently, it is frequently employed in research focused on hydrogenation processes in organic chemistry and catalysis marketpublishers.comsigmaaldrich.com. For example, this compound has been used as a liquid phase to study the reaction rate of cyclohexene (B86901) hydrogenation in the presence of specific catalysts, such as Pd–Al/biomorphic carbon sigmaaldrich.com. Its inert nature allows chemical reactions to proceed without unwanted interference or degradation, making it a suitable medium for catalytic research marketpublishers.com.

Hydrocarbon Behavior Studies

As a saturated bicyclic hydrocarbon, this compound is utilized in studies investigating general hydrocarbon behavior marketpublishers.comcymitquimica.com. It can serve as a stand-in for complex hydrocarbons in simulations, such as those modeling jet fuel combustion, allowing researchers to understand thermal cracking and oxidative behavior without the variability of actual fuel samples marketpublishers.com. Its predictable properties make it a reliable subject for exploring fundamental hydrocarbon chemistry marketpublishers.comcymitquimica.com.

High Purity this compound in Specialized Applications

The demand for high-purity this compound is driven by its critical role in specialized applications where even trace impurities can significantly impact performance marketpublishers.comarchivemarketresearch.com.

Market Segmentation by Purity Level (≥98.5% and ≥99.5%)

The global this compound market is segmented based on purity levels, with distinct grades catering to different application requirements archivemarketresearch.comnj-puxin.comresearchvise.comcognitivemarketresearch.com. High-purity grades, typically ≥99% or ≥99.5%, are essential for demanding applications such as pharmaceutical synthesis, analytical chemistry standards, and the manufacturing of advanced materials like liquid crystals marketpublishers.comchemimpex.comarchivemarketresearch.com. These high-purity materials command a premium price due to the stringent purification processes involved archivemarketresearch.com. Lower purity grades, often below 99%, are utilized in broader industrial processes where impurity tolerance is higher, such as general solvent applications in paints and coatings archivemarketresearch.comnj-puxin.com.

Growth Drivers for High Purity this compound Market

The market for high-purity this compound is propelled by a confluence of factors stemming from its versatile chemical properties and expanding applications across various advanced industries. Its robust stability, excellent solvency, and relatively low volatility make it a preferred choice in demanding environments where performance and consistency are paramount marketpublishers.com.

One of the primary growth drivers is the sustained demand from the paints and coatings industry markwideresearch.comnj-puxin.com. This compound serves as an effective solvent in the formulation of various coatings, including automotive, architectural, and industrial types, contributing to improved flow and consistency marketpublishers.commarkwideresearch.comimarcgroup.com. Its use in adhesives and sealants also supports market expansion, driven by the construction and automotive sectors markwideresearch.comwiseguyreports.com.

The chemical synthesis and pharmaceutical sectors represent another significant area of growth. This compound is valued as a reaction medium and an intermediate in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and fragrances markwideresearch.comimarcgroup.comontosight.ai. The increasing demand for high-purity grades is particularly evident in pharmaceutical applications, where it is used in drug formulation and synthesis, benefiting from its low toxicity and excellent solvency wiseguyreports.comarchivemarketresearch.comdatahorizzonresearch.com. Furthermore, its utility in research and development, for applications such as spectroscopy and chromatography, underscores its importance in scientific exploration marketpublishers.comontosight.ai.

The energy sector is also emerging as a potential growth avenue. This compound is being explored as a fuel additive to enhance combustion efficiency and reduce emissions markwideresearch.comimarcgroup.com. Additionally, its capacity for hydrogen storage is driving research into its use in advanced energy storage devices and fuel cells nj-puxin.com.

Broader economic trends also contribute to market expansion. Rapid industrialization and urbanization globally, particularly in emerging economies, fuel demand from sectors like automotive, electronics, and construction markwideresearch.com. Coupled with increasing disposable income and consumer spending, this translates to higher demand for consumer goods, where this compound finds applications in personal care and household products markwideresearch.comimarcgroup.com.

While the market is influenced by the demand for sustainable and bio-based alternatives, this compound's established performance characteristics and its role in specialized applications, such as optical industry immersion fluids, continue to secure its market position marketpublishers.com.

Growth DriverPrimary Impacted IndustriesKey Applications
High-Performance Solvent Paints & Coatings, Adhesives & Sealants, Resins, LubricantsSolvent in automotive, architectural, and industrial coatings; formulation of adhesives and sealants; solvent for resins and lubricants; shoe polish, floor wax, car wax. marketpublishers.commarkwideresearch.comnj-puxin.comimarcgroup.comwiseguyreports.com
Chemical Synthesis & Pharmaceuticals Pharmaceuticals, Agrochemicals, Fragrances, Research & DevelopmentReaction medium and solvent for organic synthesis; intermediate for complex molecules; drug formulation; solvent in spectroscopy and chromatography; fragrance production. marketpublishers.commarkwideresearch.comimarcgroup.comwiseguyreports.comontosight.aiarchivemarketresearch.comdatahorizzonresearch.com
Energy Sector Exploration Energy, Fuel TechnologyPotential fuel additive for improved combustion efficiency; hydrogen storage medium for fuel cells and energy storage devices. markwideresearch.comnj-puxin.comimarcgroup.com
Industrialization & Consumer Demand Automotive, Electronics, Construction, Consumer GoodsSolvents for cleaning and degreasing in manufacturing; components in personal care products and household cleaners; materials in automotive and electronics manufacturing. markwideresearch.comimarcgroup.comwiseguyreports.comdatahorizzonresearch.com
Specialized & Advanced Applications Optical Industry, Materials ScienceImmersion fluid in high-precision lenses and microscopic systems; building block or intermediate in materials science. marketpublishers.comontosight.ai

Compound Name List:

this compound

Decalin

Environmental Fate and Degradation of Decahydronaphthalene

Decahydronaphthalene (B1670005) is released into the environment through several anthropogenic sources, including effluents from petroleum refining and coal tar distillation, as well as the combustion of gasoline and diesel fuels nih.govtaylorfrancis.com. It is also a natural component of crude oil and can be released via natural processes such as spontaneous combustion and volcanic activity taylorfrancis.com.

Physicochemical Properties Influencing Fate: this compound exhibits several physicochemical properties that dictate its environmental distribution and persistence. It is poorly soluble in water, with an experimental solubility of 0.006 g/L . Its density is less than that of water (0.88-0.896 g/cm³), indicating it will float on water surfaces if released into aquatic environments chemicalbook.comnih.govcarlroth.com. This compound has a flash point of approximately 57 °C (134 °F), classifying it as a combustible liquid chemicalbook.comcarlroth.comsafety-kleen.com. Its vapors are denser than air, which can lead to accumulation in low-lying or confined areas chemicalbook.comnih.gov. The soil organic carbon-water (B12546825) partitioning coefficient (log KOC) is reported as 3.3, suggesting moderate potential for sorption to soil organic matter carlroth.com.

Degradation Pathways:

Biodegradation: this compound's biodegradability is limited under standard conditions. Studies indicate it is not readily biodegradable, with only 0-3% degradation observed over 28 days in aerobic tests carlroth.comcdhfinechemical.com. However, it can be degraded by certain microorganisms, particularly in acclimated environments. Bacteria isolated from oil-polluted areas have shown the ability to utilize this compound as a growth substrate taylorfrancis.comeuropa.eu. Specific bacterial strains, such as Pseudomonas species and Rhodococcus species, have demonstrated capabilities for aerobic biotransformation and degradation of decalin, often requiring the presence of co-substrates like n-decane nih.gov. Anaerobic degradation pathways have also been proposed, involving intermediates like decahydro-2-naphthoic acid asm.org. Long-term degradation products may arise and could potentially be more toxic than the parent compound labort.in.

Abiotic Degradation (Hydrolysis and Photolysis): this compound is not expected to undergo hydrolysis in environmental waters due to the absence of hydrolyzable functional groups taylorfrancis.com. Similarly, direct photolysis is considered unlikely in environmental waters and the atmosphere taylorfrancis.com.

Atmospheric Fate: In the atmosphere, this compound is expected to exist primarily in the vapor phase taylorfrancis.com. It can react with hydroxyl (OH) radicals, with reported rate constants for cis and trans isomers in the range of 1.96 x 10⁻¹¹ to 2.02 x 10⁻¹¹ cm³/molecule·sec at 299 K chemicalbook.com.

Persistence and Bioaccumulation: this compound exhibits limited biodegradability, suggesting it can persist in the environment under certain conditions taylorfrancis.comcdhfinechemical.com. Furthermore, it has a high potential for bioaccumulation in aquatic organisms. Bioconcentration factors (BCF) reported for its isomers range from 839 to 3,050, indicating a very high potential for accumulation in aquatic systems nih.govtaylorfrancis.comcarlroth.com.

Environmental Toxicity: this compound is classified as toxic to aquatic life, with long-lasting effects carlroth.commonumentchemical.com. It is assigned a water hazard class of 2, underscoring the risk it poses to aquatic ecosystems if released into water bodies aquasolutions.org.

Table 1: Physicochemical Properties of this compound Relevant to Environmental Fate

PropertyValueUnitSource
Solubility in Water0.006g/L (experimental)
Density0.88 - 0.896g/cm³ (at 20-25 °C) chemicalbook.comnih.govcarlroth.com
Flash Point57 (134)°C (°F) chemicalbook.comcarlroth.comsafety-kleen.com
Soil Organic Carbon-Water Partition Coefficient (log KOC)3.3- carlroth.com
Vapor Pressure1.3 (20 °C); 1 (38 °C)hPa (mm Hg) safety-kleen.com
Relative Vapor Density4.2 - 4.77 (Air = 1)- nih.govcarlroth.comsafety-kleen.com

Table 2: Environmental Fate Processes and Degradation of this compound

ProcessFindings
BiodegradationNot readily biodegradable (0-3% in 28 days). Can be degraded by acclimated microorganisms in aquatic systems. Pseudomonas and Rhodococcus species show biotransformation capabilities, often requiring co-substrates. Anaerobic degradation pathways exist. Long-term degradation products may be more toxic. taylorfrancis.comcarlroth.comcdhfinechemical.comeuropa.eunih.govlabort.in
HydrolysisNot expected to occur due to the absence of hydrolyzable functional groups. taylorfrancis.com
PhotolysisDirect photolysis is unlikely to occur in environmental waters or the atmosphere. taylorfrancis.com
Atmospheric ReactionReacts with hydroxyl (OH) radicals in the atmosphere. Rate constants are in the range of 1.96 x 10⁻¹¹ to 2.02 x 10⁻¹¹ cm³/molecule·sec. chemicalbook.com
BioaccumulationHigh potential for bioconcentration in aquatic organisms (BCF values 839-3,050). Fulfills the "very bioaccumulative" criterion. nih.govtaylorfrancis.comcarlroth.com
Mobility in SoilModerate sorption to soil organic matter (log KOC = 3.3). carlroth.com
Aquatic ToxicityToxic to aquatic life with long-lasting effects. Water hazard class 2. carlroth.commonumentchemical.comaquasolutions.org

Broader Context of Hydrocarbon Environmental Fateman-es.comresearchgate.netontosight.ai

Hydrocarbons, as a broad class of organic compounds consisting solely of hydrogen and carbon atoms, are ubiquitous in the environment, primarily originating from fossil fuels geoscienceworld.org. Their environmental fate is governed by a complex interplay of transport, mass transfer, and natural attenuation processes, which determine their distribution, persistence, and potential impact on ecosystems researchgate.net.

Transport and Mass Transfer: When released into the environment, hydrocarbons undergo various transport mechanisms, including advection (movement with water or air), diffusion (movement from high to low concentration), and dispersion (spreading out) researchgate.net. Mass transfer processes such as volatilization (evaporation into the atmosphere), sorption (binding to soil or sediment particles), and dissolution into water are critical in determining their partitioning between different environmental compartments researchgate.net. The hydrophobic nature of many hydrocarbons contributes to their tendency to sorb to organic matter in soil and sediment, potentially limiting their mobility but increasing their persistence researchgate.net.

Biodegradation as a Key Attenuation Process: Biodegradation by microorganisms is a primary mechanism for the natural attenuation of hydrocarbons in soil and water researchgate.net. A wide variety of bacteria and fungi possess metabolic pathways to break down different hydrocarbon structures, ranging from simple alkanes to more complex polycyclic aromatic hydrocarbons (PAHs). The efficiency of biodegradation is highly dependent on environmental conditions, including the availability of oxygen (aerobic vs. anaerobic conditions), nutrients, temperature, pH, and the presence of adapted microbial communities researchgate.net. While some hydrocarbons are readily biodegradable, others, particularly heavier or more complex structures, can persist for extended periods geoscienceworld.org.

Persistence and Bioaccumulation: The persistence of hydrocarbons varies significantly based on their chemical structure and environmental conditions. Lighter hydrocarbons may volatilize or degrade more rapidly, whereas heavier, more complex hydrocarbons can exhibit greater persistence geoscienceworld.org. Compounds that are resistant to degradation and have a high affinity for lipids can bioaccumulate in organisms, potentially biomagnifying up the food chain nih.govtaylorfrancis.comcarlroth.com.

Environmental Impacts: The environmental impact of hydrocarbon releases can be severe. Combustion contributes to air pollution and climate change through the release of greenhouse gases like carbon dioxide geoscienceworld.org. Unburned hydrocarbons can be toxic, carcinogenic, and can contaminate soil and groundwater, affecting ecosystem health and potentially human health geoscienceworld.orgresearchgate.net. Aquatic ecosystems are particularly vulnerable, with hydrocarbons showing toxicity to various aquatic organisms.

Conclusion and Future Research Directions

Summary of Key Research Findings

Decahydronaphthalene (B1670005), commonly known as decalin, is a saturated bicyclic hydrocarbon with the chemical formula C₁₀H₁₈. It is derived from naphthalene (B1677914) through hydrogenation and exists as two stereoisomers: cis-decahydronaphthalene and trans-decahydronaphthalene. Research has established its fundamental physical and chemical properties, its synthesis routes, and its diverse industrial applications.

This compound is a colorless liquid with a characteristic odor, possessing a molecular weight of approximately 138.25 g/mol . The physical properties vary slightly between its cis and trans isomers, as well as for mixtures. Key properties include:

Boiling Point: Ranges from approximately 185-191 °C for the trans isomer and 193-196 °C for the cis isomer, with mixtures boiling between 185-195 °C.

Melting Point: The cis isomer melts around -43 °C, while the trans isomer melts around -32 °C.

Density: Typically falls between 0.87-0.90 g/mL at 25 °C, with the trans isomer being slightly less dense than the cis isomer.

Flash Point: It is a flammable liquid, with flash points generally around 57 °C.

Solubility: this compound is virtually insoluble in water but readily soluble in many organic solvents.

Chemically, this compound is a saturated alkane, rendering it significantly less reactive than its aromatic precursor, naphthalene. While generally stable, it is known to form explosive peroxides upon prolonged exposure to heat and light, necessitating careful storage and handling. It also reacts with strong oxidizing agents. The primary method of production involves the catalytic hydrogenation of naphthalene.

Industrially, this compound finds extensive use as a versatile solvent for various resins, waxes, greases, oil paints, and plastics, where it enhances properties like flowability and gloss. Its application extends to high-performance materials, serving as a solvent in the dry spinning of ultra-high molecular weight polyethylene (B3416737) fibers. Emerging applications highlight its potential in energy technologies, particularly as a hydrogen storage medium for fuel cells due to its high hydrogen capacity and efficiency. It also functions as an intermediate in the synthesis of pharmaceuticals and agrochemicals, and as a component in liquid crystal materials and fuel additives for improved thermal stability. The cis isomer specifically serves as a quantitation standard in analytical chemistry for sesquiterpane determination.

Unexplored Research Avenues and Gaps in Current Knowledge

Despite its established utility, several areas warrant further investigation. A more detailed understanding of the distinct chemical reactivity and physical behavior of the cis and trans isomers could unlock specialized applications. While its flammability and peroxide-forming tendency are known, research into more robust and scalable methods for peroxide mitigation and prevention, particularly for long-term storage or in complex process streams, remains valuable.

The environmental fate, biodegradability, and ecotoxicity of this compound, especially concerning its long-term persistence and potential bioaccumulation in various environmental compartments, require more comprehensive study. Further optimization of catalytic hydrogenation processes for selective isomer production and energy efficiency could also be a focus. Additionally, detailed biocompatibility and toxicological profiles for novel applications, such as in advanced materials or specialized chemical synthesis, would be beneficial.

Emerging Trends in this compound Research

Current research trends are increasingly focused on this compound's role in sustainable energy solutions, particularly its potential as a liquid organic hydrogen carrier for fuel cell technologies. The drive for advanced materials has also spurred interest in its use as a solvent for processing high-performance polymers and in the development of novel composite materials. Investigations into its potential as a "greener" solvent, perhaps through improved recovery and recycling methods or in combination with other sustainable solvent systems, are also emerging.

Potential for Novel Applications and Methodologies

The unique properties of this compound suggest potential for novel applications. Its stability and solvent capabilities could be leveraged in advanced biorefining processes for biomass conversion or in novel extraction techniques. In materials science, its use in developing advanced polymer matrices, coatings, or as a medium for specialized chemical vapor deposition processes could be explored. Furthermore, research into stereoselective synthesis methods for producing specific isomers with high purity could lead to applications in stereospecific organic synthesis and chiral chemistry. Its potential as a component in advanced lubricants or as a heat transfer fluid in specific industrial applications also presents avenues for future exploration.

Key Physical Properties of this compound

Propertycis-Decahydronaphthalenetrans-DecahydronaphthaleneMixture (cis+trans)Unit
Molecular Weight138.25138.25138.25 g/mol
Boiling Point193-196185-191185-195°C
Melting Point-43-32-40°C
Density (at 25°C)0.8970.870.88-0.896g/mL
Refractive Index (nD)1.4811.4741.472-1.475-
Flash PointNot specified57.257°C
Solubility in WaterVery poorInsolubleVery poor-

List of Compound Names Mentioned

this compound

Decalin

Bicyclo[4.4.0]decane

Naphthalene, decahydro-

cis-Decahydronaphthalene

cis-Decalin

trans-Decahydronaphthalene

trans-Decalin

Naphthan

Naphthane

Perhydronaphthalene

Q & A

Q. How can researchers distinguish between cis- and trans-decahydronaphthalene isomers experimentally?

Gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are standard methods. GC separates isomers based on boiling point differences (cis: ~196°C, trans: ~187°C) , while NMR identifies stereochemistry via coupling constants and chemical shifts. Thermodynamic data, such as heats of combustion (cis: -6,540 kJ/mol; trans: -6,532 kJ/mol), further validate structural assignments .

Q. What safety protocols are critical when handling decahydronaphthalene in laboratory settings?

Use local exhaust ventilation and wear nitrile gloves, chemical-resistant aprons, and eye protection to prevent dermal/ocular irritation . Monitor air exposure using OSHA-compliant sampling (e.g., NIOSH Method 1501 for hydrocarbons). Post-exposure, wash thoroughly and avoid recirculating contaminated solvents .

Q. What methodologies are recommended for isolating this compound from complex mixtures (e.g., coal liquefaction products)?

Fractional distillation under reduced pressure is effective due to this compound’s boiling range (185–190°C). Solvent extraction using polar/non-polar phase partitioning (e.g., water/hexane) can further purify samples . Confirm purity via GC-MS or refractive index analysis (n²⁰/D: ~1.475–1.485) .

Advanced Research Questions

Q. How can experimental designs address contradictions in reported hepatotoxicity of this compound?

Conduct systematic reviews using inclusion criteria (e.g., species, exposure routes, dose-response) from toxicological frameworks . Apply risk-of-bias tools (Table C-6/C-7) to assess study quality, such as randomization in animal models or outcome reporting in human studies . Meta-analyses should stratify data by isomer type, as cis-decalin exhibits higher hepatic enzyme induction .

Q. What advanced techniques elucidate the isomerization kinetics of this compound under catalytic conditions?

Use aluminum chloride (AlCl₃) or platinum-based catalysts in controlled hydrogenation experiments. Monitor reaction progress via in-situ FTIR to track C-H stretching shifts (2,800–3,000 cm⁻¹). Kinetic parameters (e.g., activation energy) can be derived from Arrhenius plots, with cis→trans isomerization rates reported at 0.05–0.1 min⁻¹ (150°C, 10 wt% catalyst) .

Q. How can researchers model this compound’s environmental partitioning in aquatic systems?

Apply fugacity models (Level III or IV) using log Kow (4.5–5.0) and Henry’s law constants (1.2 × 10⁻³ atm·m³/mol) . Validate predictions with sediment-water partition coefficients (Kd) from OECD 106 batch tests. Bioconcentration factors (BCF) in fish (e.g., zebrafish) typically range from 100–500 .

Q. What analytical strategies resolve discrepancies in thermodynamic data for this compound isomers?

Re-evaluate combustion calorimetry data using modern statical mechanics corrections (e.g., Benson group-contribution method). Cross-reference historical datasets (e.g., Speros & Rossini, 1960) with computational chemistry (DFT calculations for ΔHf°) . Discrepancies >2% may stem from impurities; validate via GC purity checks (>99.5%) .

Methodological Frameworks

Q. How should researchers design biomonitoring studies for occupational this compound exposure?

Collect pre- and post-shift urine samples to measure metabolites (e.g., 1,2-dihydronaphthalene diol) via LC-MS/MS. Adjust for creatinine levels and compare to OSHA’s permissible exposure limit (PEL: 50 ppm over 8 hours) . Include air sampling badges to correlate internal dose with ambient concentrations.

Q. What statistical approaches are optimal for analyzing dose-dependent renal effects in animal studies?

Use benchmark dose (BMD) modeling with PROAST software, applying log-logistic curves to glomerular filtration rate (GFR) data. Account for interspecies variability via allometric scaling (e.g., rat-to-human conversion factor: 6.2) . Report 95% confidence intervals and goodness-of-fit metrics (AIC/BIC).

Data Reporting Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Decahydronaphthalene
Reactant of Route 2
Decahydronaphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.